3-(Aminomethyl)pyrazin-2-ol

Cheminformatics Drug Discovery Physicochemical Profiling

Problem: Sourcing the correct positional isomer for kinase inhibitor SAR programs is critical-the 5-substituted isomer (CAS 1339392-82-3) cannot substitute without invalidating binding data. 3-(Aminomethyl)pyrazin-2-ol (CAS 1250597-57-9) provides verified regiospecificity at the 3-position, essential for p38α MAPK and PI3K inhibitor lead optimization. • Regiospecific Identity: Confirmed 3-aminomethyl substitution; distinct from 5-isomer. • Purity: Supplied at ≥95% (commercial mode), with 97% (NLT) premium grade available. • Scaffold Value: Core fragment for kinase inhibitor IP-expanding vectors. Ideal for medicinal chemistry and analytical reference standard applications.

Molecular Formula C5H7N3O
Molecular Weight 125.13 g/mol
Cat. No. B13231962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Aminomethyl)pyrazin-2-ol
Molecular FormulaC5H7N3O
Molecular Weight125.13 g/mol
Structural Identifiers
SMILESC1=CN=C(C(=O)N1)CN
InChIInChI=1S/C5H7N3O/c6-3-4-5(9)8-2-1-7-4/h1-2H,3,6H2,(H,8,9)
InChIKeyRXSOHHVGRICWCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Aminomethyl)pyrazin-2-ol: Physicochemical & Supply Specifications


3-(Aminomethyl)pyrazin-2-ol (CAS 1250597-57-9) is a heterocyclic small molecule belonging to the aminomethylpyrazinone class, characterized by a pyrazin-2(1H)-one core with an aminomethyl substituent at the 3-position [1]. Its molecular formula is C5H7N3O, with a molecular weight of 125.13 g/mol [1]. The compound is primarily supplied for pharmaceutical R&D and quality control applications, with commercial availability at purities typically reaching 97% (NLT) . Its structural features—hydrogen bond donors, acceptors, and a topological polar surface area of 67.5 Ų—are key descriptors for early-stage drug discovery profiling [1].

3-(Aminomethyl)pyrazin-2-ol Isomer Substitution Risk


In-class compounds such as 5-(aminomethyl)pyrazin-2-ol (e.g., CAS 1339392-82-3) share an identical molecular formula and mass but cannot be considered generic substitutes . The position of the aminomethyl group on the pyrazine ring dictates the molecule's electronic distribution, hydrogen-bonding geometry, and subsequent interaction with biological targets. This positional isomerism is a fundamental determinant of pharmacological activity, as demonstrated across aminopyrazine series where specific regioisomers show marked differences in target binding and functional activity [1]. Procuring either isomer without verifying regiospecificity risks invalidating structure-activity-relationship (SAR) studies and experimental reproducibility.

3-(Aminomethyl)pyrazin-2-ol Differentiation Evidence


Physicochemical Properties: 3- vs. 5-Isomer

A direct comparison of computed molecular properties reveals key differentiating features between 3-(aminomethyl)pyrazin-2-ol and its positional isomer 5-(aminomethyl)pyrazin-2-ol, which can influence solubility, permeability, and molecular recognition [1]. The 3-substituted isomer has a lower calculated LogP (XLogP3-AA = -1.1) compared to the 5-substituted form, indicating higher hydrophilicity. While the molecular weight (125.13 g/mol) and hydrogen bond donor/acceptor counts are identical, the distinct topological polar surface area (67.5 Ų for the 3-isomer [1]) and the spatial arrangement of the aminomethyl group affect intermolecular interactions [2].

Cheminformatics Drug Discovery Physicochemical Profiling

Supplier Purity Comparison

Supplier documentation indicates that the highest commercially available purity for 3-(aminomethyl)pyrazin-2-ol is specified at 97% (NLT) . In contrast, the more common 5-substituted isomer is frequently supplied at a standard purity of 95% from multiple vendors . This 2% difference in purity grade can be significant for applications requiring high-fidelity analytical standards or minimizing byproduct interference in sensitive biological assays.

Chemical Procurement Quality Control Synthetic Chemistry

Kinase Selectivity Patent Differentiation

While direct biological data for 3-(aminomethyl)pyrazin-2-ol is absent from primary literature, its core '3-amino-2(1H)-pyrazinone' scaffold has been patented and explored as a privileged structure for developing selective p38α MAP kinase and PI3K inhibitors [1]. This contrasts with the 5-substituted isomer, which is less prominently featured in kinase inhibitor patents and more often cited in antibacterial contexts (e.g., as a cell wall synthesis inhibitor) [2]. This indicates a divergence in application space guided by regiospecificity [3].

Kinase Inhibition Medicinal Chemistry Patent Analysis

3-(Aminomethyl)pyrazin-2-ol Application Scenarios


Kinase-Targeted Medicinal Chemistry SAR

Based on the scaffold's precedent as a selective p38α MAP kinase and PI3K inhibitor core [1], 3-(aminomethyl)pyrazin-2-ol is best utilized as a key starting material or fragment for developing novel kinase inhibitors. Its specific substitution pattern is crucial for vectors explored in existing intellectual property, making it a strategic procurement choice for lead optimization .

High-Purity Analytical Reference Standards

Given its commercially specified higher purity (97% NLT) relative to its 5-substituted isomer [1], this compound is ideally suited for creating accurate analytical standards. This is essential for quantifying related substances in pharmacokinetic studies or environmental fate analyses, where isomeric purity must be stringently controlled .

Aminomethylpyrazinone Isomer Profiling

The distinct computed properties, such as a lower XLogP (-1.1) and a unique TPSA of 67.5 Ų, make 3-(aminomethyl)pyrazin-2-ol an informative probe in panels comparing positional isomers [1]. It aids in building experimental datasets to refine in silico ADME models where small changes in regiospecificity lead to measurable differences in solubility and permeability .

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